

BAY-677 discovery and synthesis

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Compound of Interest

Compound Name: BAY-677

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An In-depth Technical Guide to the Discovery and Synthesis of MK-677 (Ibutamoren)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-677, also known as Ibutamoren, is a potent, orally active, non-peptidic growth hormone secretagogue that mimics the action of ghrelin.[1][2][3] It stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) by acting as an agonist at the ghrelin receptor (GHS-R1a).[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data associated with MK-677.

Discovery and Development

Ibutamoren was first synthesized in 1985 by scientists at Chugai Pharmaceuticals.[1] The initial development focused on its potential to treat children with stunted growth.[1] As a non-peptide small molecule, MK-677 offered the significant advantage of oral bioavailability over injectable peptide-based growth hormone secretagogues.[3] Its development was aimed at addressing conditions associated with growth hormone deficiency, such as muscle wasting and osteoporosis.[3]

Synthesis of MK-677

A facile and improved synthetic route for MK-677 has been described, with a key step involving a Fischer indole/reduction strategy.[4] The overall yield of one optimized sequence is reported

to be 48% from isonipecotic acid.[4]

Key Intermediates and Reactions

The synthesis involves the preparation of key intermediates, including N-protected piperidine carboxaldehyde and N-Boc-O-benzyl-d-serine.[4] A multi-step reaction sequence is utilized to construct the final spiroindoline-based structure of MK-677.[5]

While a detailed, step-by-step protocol is proprietary and not fully disclosed in the public literature, the general synthetic strategy is outlined as follows:

- **Preparation of the Spiroindoline Core:** This is a critical part of the synthesis and is achieved through a Fischer indole synthesis followed by a reduction.[4]
- **Coupling with the Amino Acid Derivative:** The spiroindoline core is then coupled with a protected serine derivative.
- **Final Assembly and Deprotection:** The final steps involve the addition of the 2-amino-2-methylpropanamide moiety and subsequent deprotection to yield the active compound.

Mechanism of Action

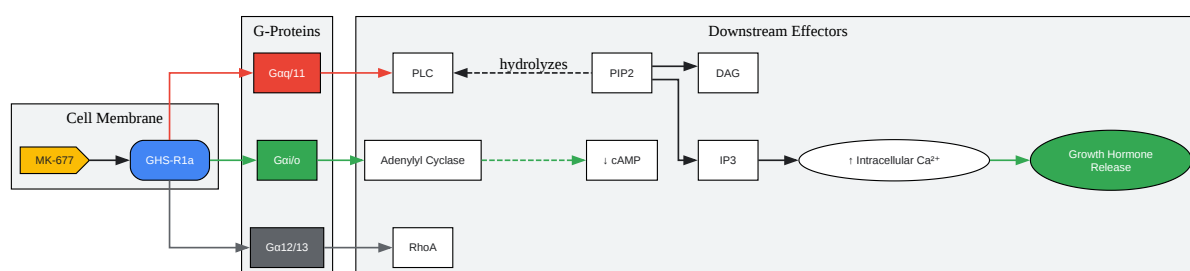
MK-677 is a selective agonist of the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR).[3] By mimicking the action of endogenous ghrelin, MK-677 stimulates the pituitary gland to release growth hormone.[3][6]

Ghrelin Receptor Signaling Pathways

The activation of the GHS-R1a by MK-677 initiates a cascade of intracellular signaling events. The receptor can couple to multiple G-protein subtypes, leading to diverse downstream effects.[7][8][9]

- **Gαq/11 Pathway:** This is considered the canonical pathway for ghrelin receptor signaling.[9] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key second messenger in GH secretion.[8][9]

- **Gai/o Pathway:** The ghrelin receptor can also couple to Gai/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9]
- **Gα12/13 Pathway:** Activation of Gα12/13 leads to the activation of the RhoA signaling pathway.[7][8]



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Ghrelin Receptor Signaling Pathway

Preclinical Data

Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of MK-677.

Pharmacodynamic Studies in Rats

Parameter	Treatment Group	Result	Reference
Peak GH Concentration	MK-677 (4 mg/kg)	1.8-fold increase vs. baseline	[10]
GH AUC	MK-677 (4 mg/kg)	1090 ng/min/mL	[10]
GH AUC	Control (distilled water)	206 ng/min/mL	[10]
GH Response after 6 weeks	MK-677 (4 mg/kg)	Abolished	[10]
Body Growth after 6 weeks	MK-677 (4 mg/kg)	No increase vs. control	[10]
Serum IGF-I after 6 weeks	MK-677 (4 mg/kg)	No increase vs. control	[10]

Studies in a Mouse Model of Alzheimer's Disease (5XFAD)

Parameter	Treatment Group	Result	Reference
A β Burden (deep cortical layers)	MK-0677	23% decrease vs. vehicle	[11]
4G8-positive Areas (frontal cortex)	MK-0677	30% decrease vs. vehicle	[11]
Iba-1-positive Areas (neuroinflammation)	MK-0677	Significant decrease vs. vehicle	[11]
GFAP-positive Areas (neuroinflammation)	MK-0677	Significant decrease vs. vehicle	[11]

Clinical Data

MK-677 has been evaluated in several clinical trials, primarily in older adults and patient populations with conditions that may benefit from increased growth hormone levels.

Effects on Body Composition and GH/IGF-I Levels in Healthy Older Adults

Parameter (12-month treatment)	MK-677 (25 mg/day)	Placebo	p-value	Reference
Change in Fat-Free Mass (kg)	+1.1	-0.5	<0.001	[12] [13]
Change in Body Weight (kg)	+2.7	+0.8	0.003	[12] [13]
24-h Mean GH Increase (fold)	1.8	-	<0.001	[12] [13]
Serum IGF-I Increase (fold)	1.5	-	<0.001	[12] [13]
Change in Fasting Blood Glucose (mmol/L)	+0.3	-	0.015	[12]
Change in LDL Cholesterol (mmol/L)	-0.14	-	0.026	[12]

Effects in Patients with Hip Fracture

Parameter (6-month treatment)	MK-0677	Placebo	Reference
Increase in Serum IGF-I	84%	17%	[14]
Functional Performance Measures	No significant difference	-	[14]

Effects in Patients with Alzheimer's Disease

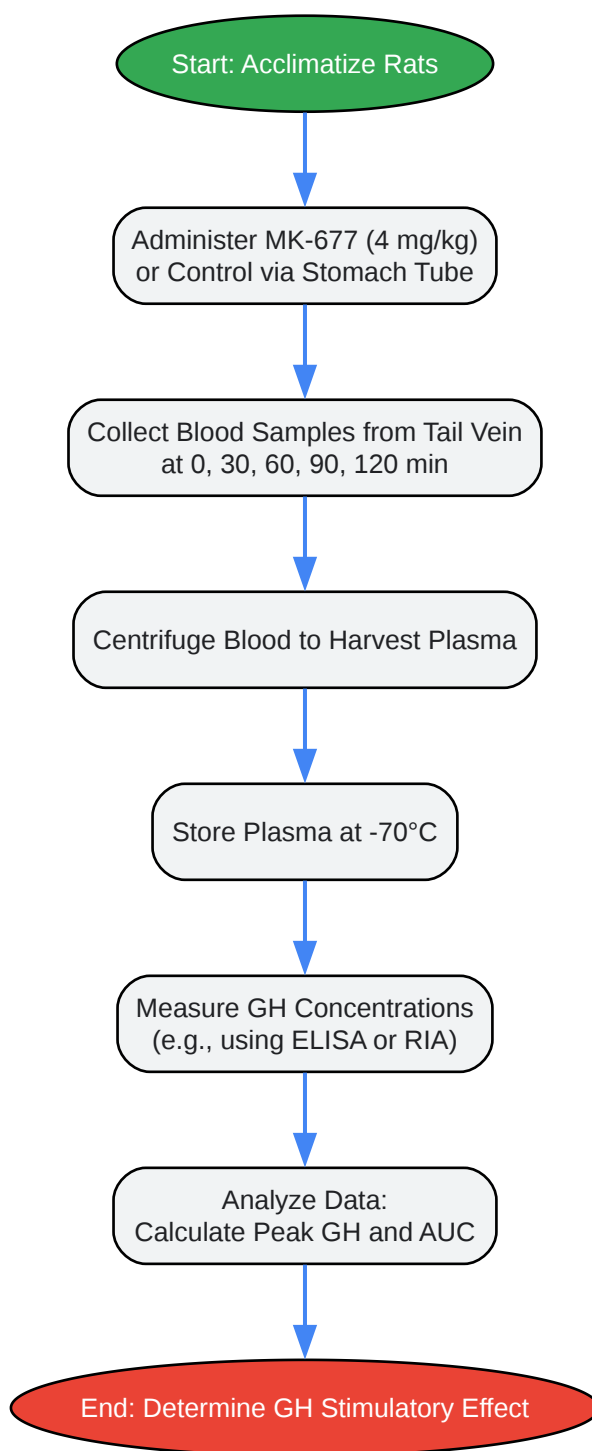
A 12-month study in patients with mild to moderate Alzheimer's disease found that while MK-677 significantly increased serum IGF-1 levels, it did not show a significant difference from placebo in slowing disease progression based on the assessed clinical outcomes.[15]

Parameter (12-month treatment)	MK-677 (25 mg)	Placebo	Reference
Increase in Serum IGF-1	72.9%	-	[15]
CIBIC-plus, ADAS-Cog, ADCS-ADL, CDR-sob scores	No significant difference	-	[15]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

Growth Hormone Measurement in Rats



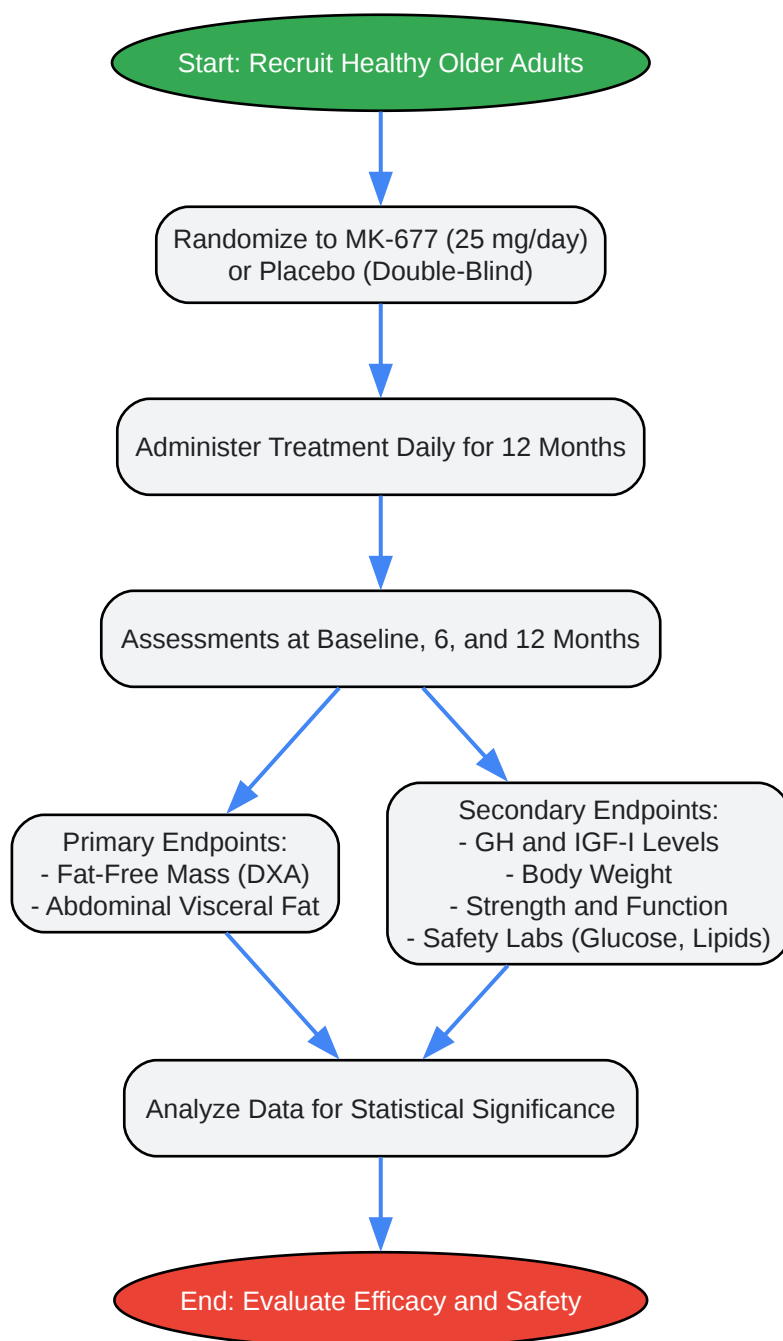
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Workflow for GH Measurement in Rats

This protocol involves the oral administration of MK-677 to rats, followed by serial blood sampling to determine the pharmacokinetic profile of growth hormone release.[10] Plasma is

separated and stored frozen until analysis using a specific immunoassay for rat growth hormone.

Clinical Trial Protocol for Healthy Older Adults



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Clinical Trial Workflow for Older Adults

This outlines a typical randomized, double-blind, placebo-controlled clinical trial design to evaluate the long-term effects of MK-677.[12][13] Key assessments include body composition analysis using dual-energy X-ray absorptiometry (DXA) and measurement of hormonal and metabolic parameters.

Conclusion

MK-677 (Ibutamoren) is a well-characterized, orally bioavailable growth hormone secretagogue with a clear mechanism of action as a ghrelin receptor agonist. Preclinical and clinical studies have consistently demonstrated its ability to increase GH and IGF-1 levels. While it has shown positive effects on body composition, particularly in increasing fat-free mass in older adults, its clinical efficacy in improving functional outcomes and in disease states like Alzheimer's remains to be definitively established. Further research is warranted to explore its full therapeutic potential.

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